molecular formula C19H13F3O6 B2702580 ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate CAS No. 637750-31-3

ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate

Cat. No. B2702580
CAS RN: 637750-31-3
M. Wt: 394.302
InChI Key: UEHNVIKHAJXKMB-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPB is a synthetic compound that is widely used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Antioxidant Activity

Ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate has been investigated for its antioxidant potential. Researchers synthesized a series of related compounds and evaluated their ability to inhibit lipid peroxidation. Among these, ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate derivatives exhibited potent inhibition of lipid peroxidation initiated by Fe2+ and ascorbic acid in rat brain homogenates . These findings suggest its potential as an antioxidant agent.

Solid-Phase Microextraction Sorbent

Ethyl 4-hydroxybenzoate (also known as ethylparaben) has been used as a sorbent in solid-phase microextraction (SPME) procedures. Specifically, it was studied for the determination of parabens, related chlorophenols, and triclosan in water samples . Its unique properties make it suitable for extracting and concentrating analytes in environmental monitoring.

Antitumor Properties

Although limited information is available specifically for ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate, related compounds have shown promise as antitumor agents. Some studies indicate significant inhibition of gynecological tumors, prostate tumors, digestive system tumors, and hematological tumors without affecting normal hematopoietic and immune systems . Further research is warranted to explore its full potential in cancer therapy.

Antimicrobial Activity

While direct studies on ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate are scarce, related coumarin derivatives have demonstrated antimicrobial properties. These compounds may be effective against various pathogens, making them interesting targets for drug development .

Synthesis of Heteroannelated Derivatives

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones (related to the chromene structure) have led to their synthesis and exploration. Researchers have focused on developing heteroannelated derivatives, including those containing the chromene scaffold. Ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate could serve as a precursor for such derivatives .

Coumarin-Based Probes

In synthetic chemistry, ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate derivatives have been used as intermediates. For example, they can be coupled with other compounds to yield novel probes. One study involved coupling ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate with primaquine to create a probe with potential applications .

properties

IUPAC Name

ethyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O6/c1-2-26-18(25)10-3-6-12(7-4-10)27-16-15(24)13-8-5-11(23)9-14(13)28-17(16)19(20,21)22/h3-9,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHNVIKHAJXKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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